molecular formula C7H14ClNO2 B1377092 2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride CAS No. 1423024-83-2

2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride

Cat. No. B1377092
CAS RN: 1423024-83-2
M. Wt: 179.64 g/mol
InChI Key: XLJPOFOGXVDQAI-UHFFFAOYSA-N
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Description

2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 . Its IUPAC name is 2-amino-1-methylcyclopentanecarboxylic acid hydrochloride . The compound has a molecular weight of 179.65 g/mol .


Molecular Structure Analysis

The InChI code for 2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride is 1S/C7H13NO2.ClH/c1-7(6(9)10)4-2-3-5(7)8;/h5H,2-4,8H2,1H3,(H,9,10);1H . The compound’s canonical SMILES structure is CC1(CCCC1N)C(=O)O.Cl .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 179.64 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 179.0713064 g/mol . The topological polar surface area of the compound is 63.3 Ų . The compound has a heavy atom count of 11 .

Scientific Research Applications

Pharmaceutical Research

In pharmaceutical research, this compound is utilized as a building block for the synthesis of more complex molecules. It’s particularly valuable in the development of novel drugs due to its chiral center, which can significantly affect the pharmacodynamics and pharmacokinetics of potential medications .

Biochemistry

Biochemists employ this compound to study enzyme-substrate interactions, especially in enzymes that recognize or transform cycloalkanes. Its structure allows for the investigation of conformational changes in enzymes and the development of inhibitors that can modulate enzyme activity .

Agriculture

In the agricultural sector, derivatives of this compound may be explored for their potential role in plant growth and development. Research into its analogs could lead to the discovery of new growth regulators or herbicides that can improve crop yields and manage weeds .

Material Science

Material scientists can use this compound as a precursor for the synthesis of novel polymers with unique properties. The incorporation of cycloalkane structures into polymers can lead to materials with enhanced durability, flexibility, or other desirable characteristics .

Environmental Science

Environmental scientists might investigate the environmental fate of this compound, including its biodegradability and potential to bioaccumulate. Understanding its interaction with environmental systems is crucial for assessing its impact and ensuring safe use in various applications.

Industrial Uses

Industrially, this compound could serve as an intermediate in the production of specialty chemicals. Its unique chemical properties might be harnessed in the synthesis of compounds used in various industries, from manufacturing to technology .

properties

IUPAC Name

2-amino-1-methylcyclopentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-7(6(9)10)4-2-3-5(7)8;/h5H,2-4,8H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJPOFOGXVDQAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride
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Reactant of Route 6
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